Desisopropyl Zilpaterol Hydrochloride
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Description
Desisopropyl Zilpaterol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.702. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
It is known that Zilpaterol, the compound it is used to make, interacts with beta-adrenergic receptors in animals . These receptors are proteins that respond to epinephrine and norepinephrine, hormones that regulate metabolic processes such as glucose production and lipolysis .
Cellular Effects
It has been shown to alter muscle metabolism and lipid components in various muscles
Molecular Mechanism
Zilpaterol, the compound it is used to make, is known to bind to beta-adrenergic receptors, leading to a cascade of events that result in increased muscle mass and reduced fat deposition .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Desisopropyl Zilpaterol Hydrochloride in laboratory settings. Studies on Zilpaterol have shown that it rapidly alters muscle metabolism and lipid components , suggesting that this compound may have similar rapid effects.
Dosage Effects in Animal Models
Studies on Zilpaterol have shown that its effects on muscle metabolism and lipid components vary with dosage .
Metabolic Pathways
Zilpaterol is known to influence the metabolic pathways related to muscle growth and fat deposition .
Properties
IUPAC Name |
(9R,10R)-10-amino-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16;/h1-3,7,10,15H,4-5,12H2,(H,13,16);1H/t7-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWHTDOMEWTYMU-YZUKSGEXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(C1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC=C3NC2=O)[C@H]([C@@H]1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747538 |
Source
|
Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92260-83-8 |
Source
|
Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.